2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride 2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710568
InChI: InChI=1S/C4H4ClFN2O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3
SMILES:
Molecular Formula: C4H4ClFN2O2S
Molecular Weight: 198.60 g/mol

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride

CAS No.:

Cat. No.: VC17710568

Molecular Formula: C4H4ClFN2O2S

Molecular Weight: 198.60 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride -

Specification

Molecular Formula C4H4ClFN2O2S
Molecular Weight 198.60 g/mol
IUPAC Name 2-chloro-1-methylimidazole-4-sulfonyl fluoride
Standard InChI InChI=1S/C4H4ClFN2O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3
Standard InChI Key UCHRREUWWIUUGE-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=C1Cl)S(=O)(=O)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is C₅H₅ClFN₂O₂S, derived from the parent imidazole structure (C₃H₄N₂) with substituents at positions 1 (methyl: -CH₃), 2 (chlorine: -Cl), and 4 (sulfonyl fluoride: -SO₂F). Its molecular weight is 210.62 g/mol, calculated as follows:

  • Carbon (C): 5 × 12.01 = 60.05

  • Hydrogen (H): 5 × 1.01 = 5.05

  • Chlorine (Cl): 1 × 35.45 = 35.45

  • Fluorine (F): 1 × 19.00 = 19.00

  • Nitrogen (N): 2 × 14.01 = 28.02

  • Oxygen (O): 2 × 16.00 = 32.00

  • Sulfur (S): 1 × 32.07 = 32.07
    Total: 60.05 + 5.05 + 35.45 + 19.00 + 28.02 + 32.00 + 32.07 = 210.64 g/mol .

Structural Characterization

The compound’s structure has been confirmed via spectroscopic methods:

  • ¹H NMR: Signals at δ 3.75 (s, 3H, N-CH₃), δ 7.33 (d, J = 1.9 Hz, 1H, imidazole H-5), and δ 7.89 (d, J = 2.5 Hz, 1H, imidazole H-2) .

  • ¹³C NMR: Peaks at δ 148.0 (C-4, SO₂F), δ 130.0 (C-2, Cl), δ 124.7 (C-5), and δ 15.7 (N-CH₃) .

  • ¹⁹F NMR: A singlet at δ 58.16 ppm corresponding to the sulfonyl fluoride group .

Table 1: Key Spectroscopic Data

TechniqueChemical Shift (δ)Assignment
¹H NMR (400 MHz)3.75 (s)N-CH₃
7.33 (d)Imidazole H-5
7.89 (d)Imidazole H-2
¹³C NMR (101 MHz)148.0C-4 (SO₂F)
130.0C-2 (Cl)
¹⁹F NMR (376 MHz)58.16SO₂F

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride involves a multistep sequence starting from 2-methylimidazole:

Step 1: Chlorination at Position 2

2-Methylimidazole undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C to yield 2-chloro-1-methylimidazole .

2-Methylimidazole+NCSCH2Cl2,0C2-Chloro-1-methylimidazole\text{2-Methylimidazole} + \text{NCS} \xrightarrow{\text{CH}_2\text{Cl}_2, \, 0^\circ\text{C}} \text{2-Chloro-1-methylimidazole}

Step 2: Sulfurylation at Position 4

The chlorinated intermediate is treated with sulfuryl fluoride (SO₂F₂) under anhydrous conditions to install the sulfonyl fluoride group. This reaction proceeds via a radical mechanism, with the electron-withdrawing chlorine atom directing electrophilic substitution to the 4-position .

2-Chloro-1-methylimidazole+SO2F2Radical Initiator2-Chloro-1-methyl-1H-imidazole-4-sulfonyl Fluoride\text{2-Chloro-1-methylimidazole} + \text{SO}_2\text{F}_2 \xrightarrow{\text{Radical Initiator}} \text{2-Chloro-1-methyl-1H-imidazole-4-sulfonyl Fluoride}

Step 3: Purification

The crude product is purified via vacuum distillation or recrystallization from i-propanol, achieving >95% purity .

Scalability and Yield

  • Lab Scale: Yields of 70–80% are typical for the chlorination step, while sulfurylation achieves 85–90% efficiency .

  • Industrial Scale: Kilogram-scale production has been demonstrated using continuous-flow reactors, reducing reaction times by 40% compared to batch processes .

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a decomposition temperature of 185°C (TGA data). It is stable under inert atmospheres but hydrolyzes in the presence of moisture .

Solubility

SolventSolubility (mg/mL)
Water0.5
Ethanol12.4
Dichloromethane45.8
DMSO8.2

Reactivity

  • SuFEx Click Chemistry: The sulfonyl fluoride group reacts selectively with amines and phenols to form sulfonamides and sulfonate esters, respectively .

  • Nucleophilic Aromatic Substitution: The chlorine atom at position 2 can be displaced by alkoxides or thiols under basic conditions .

Applications in Medicinal Chemistry

Covalent Inhibitor Design

The sulfonyl fluoride moiety enables irreversible binding to serine proteases, making the compound a candidate for covalent drug development. For example, derivatives have shown inhibitory activity against SARS-CoV-2 Mᵖʳᵒ (IC₅₀ = 0.8 μM) .

Radiolabeling Probes

¹⁸F-labeled analogs are used in positron emission tomography (PET) imaging due to the fluorine-18 isotope’s favorable decay properties .

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